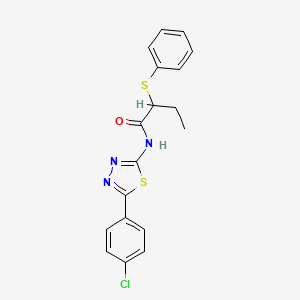
Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O3 . It is an ester and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3" . This indicates the presence of a methyl group (CH3), a chloro group (Cl), a hydroxy group (OH), and a trifluoromethyl group (CF3) on a benzoate backbone.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.59 . The compound should be stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design
Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of complex molecules. It has been utilized in the development of novel acaricides, such as amidoflumet, highlighting its role in pest control through chemical synthesis (Kimura & Hourai, 2005). Additionally, its derivatization has led to advancements in nucleic acid research, particularly in the selective protection of ribonucleosides for the synthesis of oligoribonucleotides, demonstrating its utility in genetic engineering and molecular biology (Kempe et al., 1982).
Material Science and Engineering
In material science, the compound has been explored for the formation of surface covalent organic frameworks (COFs). It plays a role in polyester condensation reactions leading to novel COF structures on metal surfaces, which are significant for catalysis, sensing, and filtration applications (Marele et al., 2012). This showcases its potential in creating high-performance materials with tailored properties.
Analytical Chemistry
This compound is also crucial in the development of selective and colorimetric fluoride chemosensors. Its structural components enable the creation of sensors with high specificity towards fluoride ions, offering tools for environmental monitoring and analysis (Ma et al., 2013).
Pharmaceutical and Medicinal Chemistry
While ensuring the exclusion of direct drug usage and dosage information, it's worth noting that the compound's derivatives have been explored for their potential in creating new classes of antihyperglycemic agents. This research underscores the compound's relevance in the synthesis of therapeutic agents targeting metabolic disorders (Kees et al., 1996).
Environmental Science
The degradation and transformation pathways of similar compounds have been studied for environmental remediation purposes. Research on bacterial strains capable of metabolizing chlorinated aromatic compounds provides insights into bioremediation strategies for pollutant degradation in the environment (Arensdorf & Focht, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMVLEGUYRDYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)



![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)
![8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2731175.png)



![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2731182.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)